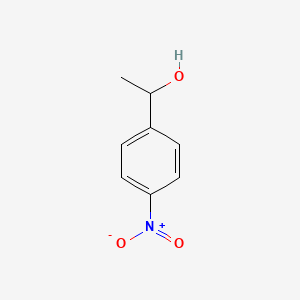

1-(4-Nitrophenyl)ethanol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJFHXYELTYDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343805 | |

| Record name | 1-(4-Nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6531-13-1 | |

| Record name | 1-(4-Nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-nitrophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Nitrophenyl)ethanol: Chemical Properties, Structure, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Nitrophenyl)ethanol is a chiral aromatic alcohol that serves as a valuable building block in organic synthesis. Its structure, featuring a nitro group on the phenyl ring and a secondary alcohol, provides multiple reaction sites for the synthesis of more complex molecules, including potential pharmaceutical intermediates. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the benzylic alcohol. This guide provides a comprehensive overview of the chemical properties, structure, and detailed experimental protocols for the synthesis and analysis of this compound, tailored for professionals in research and drug development.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [1][2] |

| Melting Point | 30-32 °C | [1] |

| Boiling Point | 137-138 °C at 2 Torr | [1] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [1] |

| pKa | 13.68 ± 0.20 (Predicted) | |

| LogP | 2.17130 (Predicted) | |

| Appearance | Clear pale yellow to yellow oil or solid. | [1] |

| CAS Number | 6531-13-1 | [1][2][3] |

Structural Information

This compound possesses a stereocenter at the carbinol carbon, and thus exists as two enantiomers, (R)- and (S)-1-(4-nitrophenyl)ethanol. The structural details are provided below.

| Identifier | Value |

| IUPAC Name | This compound |

| SMILES | CC(C1=CC=C(C=C1)--INVALID-LINK--[O-])O |

| InChI | InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3 |

| InChIKey | CRJFHXYELTYDSG-UHFFFAOYSA-N |

// Nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; N9 [label="N", fontcolor="#EA4335"]; O10 [label="O", fontcolor="#EA4335"]; O11 [label="O", fontcolor="#EA4335"]; O12 [label="O", fontcolor="#EA4335"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- H1; C2 -- H2; C3 -- H3; C5 -- H4;

// Ethanol side chain C6 -- C7; C7 -- O12; O12 -- H9; C7 -- H5; C7 -- C8; C8 -- H6; C8 -- H7; C8 -- H8;

// Nitro group C4 -- N9; N9 -- O10 [style=double]; N9 -- O11; }

Caption: Workflow for the synthesis and purification of this compound.

Enantioselective Synthesis

For the preparation of enantiomerically pure (R)- or (S)-1-(4-nitrophenyl)ethanol, several methods can be employed, including enzymatic reduction and asymmetric chemical reduction.

-

Microbial Reduction: Several yeast strains, such as Candida zeylanoides, have been shown to effectively reduce 4-nitroacetophenone to the corresponding (S)-alcohol with high enantiomeric excess (>99%) and good yields (up to 89%). [4]This biocatalytic approach offers a green and highly selective alternative to chemical methods. [4]

Analytical Methods

Chiral High-Performance Liquid Chromatography (HPLC):

To determine the enantiomeric excess of chiral this compound, HPLC with a chiral stationary phase is the method of choice.

-

Column: A polysaccharide-based chiral column, such as Chiralcel OD-H or Chiralpak AD-H.

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) is a common starting point. The ratio can be adjusted to optimize the separation.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound absorbs, for example, 254 nm.

Biological Relevance and Drug Development Applications

While this compound itself is primarily a synthetic intermediate, its derivatives have shown potential in drug discovery. For instance, 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol, synthesized from a p-nitrophenyloxirane precursor, has demonstrated moderate antibacterial and antifungal activity. [5]This suggests that the this compound scaffold can be a starting point for the development of new antimicrobial agents.

Proposed Metabolic Pathway

Nitroaromatic compounds, in general, undergo metabolic reduction of the nitro group in biological systems. This biotransformation is often mediated by nitroreductase enzymes found in both mammalian tissues and gut microbiota. The reduction proceeds through a series of intermediates, including the nitroso and hydroxylamine (B1172632) derivatives, ultimately leading to the corresponding amine. These intermediates, particularly the hydroxylamine, can be reactive and may contribute to the biological activity or toxicity of the parent compound.

Generalized Metabolic Pathway of this compound

Caption: Proposed metabolic reduction of this compound.

Conclusion

This compound is a versatile chemical intermediate with well-defined properties and accessible synthetic routes. Its chiral nature and the presence of a reactive nitro group make it a valuable precursor for the synthesis of a variety of more complex molecules. The demonstrated biological activity of its derivatives highlights its potential as a scaffold in drug discovery programs, particularly in the development of new antimicrobial agents. The detailed protocols and structural information provided in this guide are intended to support researchers and scientists in the effective utilization of this compound in their research and development endeavors.

References

1-(4-Nitrophenyl)ethanol CAS number 6531-13-1 characterization

An In-depth Technical Guide to the Characterization of 1-(4-Nitrophenyl)ethanol (CAS: 6531-13-1)

Introduction

This compound, identified by CAS number 6531-13-1, is an organic compound of significant interest in synthetic chemistry.[1] Structurally, it features a hydroxyl-substituted ethyl group attached to a nitrophenyl ring, making it a valuable chiral building block and intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1] The presence of the nitro group provides a site for further chemical modification, such as reduction to an amine, while the secondary alcohol can undergo various reactions like oxidation or esterification.

This technical guide provides a comprehensive overview of the characterization of this compound. It is intended for researchers, chemists, and drug development professionals, offering detailed data from key analytical techniques, protocols for its synthesis and characterization, and a discussion of its safety profile.

Physicochemical Properties

This compound is typically a pale yellow oil or a low-melting solid at room temperature.[2] It exhibits limited solubility in water but is soluble in common organic solvents such as chloroform (B151607) and methanol (B129727).[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 6531-13-1 |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol [3] |

| Appearance | Clear pale yellow to yellow oil or low melting solid[1][2] |

| Melting Point | 30-32 °C[2] |

| Boiling Point | 137-138 °C at 2 Torr[2] |

| IUPAC Name | This compound[4] |

| Synonyms | 4-Nitrophenylmethylcarbinol, p-Nitro-alpha-phenylethanol[2][4] |

Synthesis and Purification

A common and reliable method for the synthesis of this compound is the selective reduction of the ketone functional group of 4'-nitroacetophenone (B150658). Sodium borohydride (B1222165) (NaBH₄) is an effective reducing agent for this transformation as it selectively reduces the ketone without affecting the nitro group.[5]

Caption: Synthesis of this compound via reduction.

Experimental Protocol: Synthesis

Materials:

-

4'-Nitroacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4'-nitroacetophenone in methanol. Cool the solution to 0 °C using an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.[5]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the effervescence ceases and the solution becomes acidic.

-

Extraction: Remove the methanol under reduced pressure. Add dichloromethane (DCM) to the remaining aqueous layer and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Spectroscopic Characterization

The structural identity and purity of synthesized this compound are confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 200 MHz or 400 MHz spectrometer.[6][7]

-

Sample Preparation: The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[7]

-

Data Reporting: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.[7]

¹H NMR Data

The proton NMR spectrum shows characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methyl protons, and the hydroxyl proton.

Table 2: ¹H NMR Data for this compound in CDCl₃ [6]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.20 - 8.26 | m | - | 2H | Ar-H (ortho to -NO₂) |

| 7.54 - 7.60 | m | - | 2H | Ar-H (meta to -NO₂) |

| 5.05 | q | 6.6 | 1H | -CH (OH)- |

| 2.01 | s | - | 1H | -OH |

| 1.55 | d | 6.6 | 3H | -CH ₃ |

¹³C NMR Data

The ¹³C NMR spectrum confirms the presence of eight distinct carbon environments, corresponding to the molecular structure.

Table 3: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 153.0 (Predicted) | Ar-C -NO₂ |

| 147.0 (Predicted) | Ar-C -CH(OH) |

| 126.5 (Predicted) | Ar-C H (ortho to -NO₂) |

| 124.0 (Predicted) | Ar-C H (meta to -NO₂) |

| 69.5 (Predicted) | -C H(OH)- |

| 25.5 (Predicted) | -C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule, such as the hydroxyl (-OH) and nitro (-NO₂) groups.

Experimental Protocol: IR

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The spectrum can be obtained from a neat sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.[4]

Table 4: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 (broad) | O-H | Alcohol hydroxyl stretch |

| ~3100-3000 | C-H | Aromatic C-H stretch |

| ~2980-2850 | C-H | Aliphatic C-H stretch |

| ~1595, 1490 | C=C | Aromatic ring stretch |

| ~1520, 1345 | N=O | Asymmetric & Symmetric NO₂ stretch |

| ~1080 | C-O | Alcohol C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its structure.

Experimental Protocol: MS

-

Instrumentation: Typically a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Ionization Method: Electron Ionization (EI) at 70 eV is commonly used.

Table 5: Key Fragments in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Ion | Description |

| 167 | [M]⁺ | Molecular Ion |

| 152 | [M - CH₃]⁺ | Loss of a methyl group[4] |

| 150 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 121 | [M - NO₂]⁺ | Loss of a nitro group |

| 106 | [C₇H₆O]⁺ | Fragmentation of the side chain |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Integrated Characterization Workflow

The conclusive identification of this compound relies on the integration of data from multiple analytical techniques. The general workflow from synthesis to characterization and the logical relationship between the spectroscopic data and the final structure are illustrated below.

References

- 1. rsc.org [rsc.org]

- 2. This compound | 6531-13-1 [chemicalbook.com]

- 3. This compound | 6531-13-1 [chemicalbook.com]

- 4. 1-(4-Nitrophenyl)ethan-1-ol | C8H9NO3 | CID 592376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 6. This compound, CAS No. 6531-13-1 - iChemical [ichemical.com]

- 7. rsc.org [rsc.org]

Synthesis of 1-(4-Nitrophenyl)ethanol from 4-nitroacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-nitrophenyl)ethanol from 4-nitroacetophenone, a key chemical transformation in pharmaceutical and organic synthesis. The document details the most common and efficient synthetic route, experimental protocols, purification techniques, and in-depth characterization of the final product.

Introduction

This compound is a valuable chiral building block and intermediate in the synthesis of various biologically active compounds and fine chemicals. Its structure, featuring a secondary alcohol and a nitro-substituted aromatic ring, allows for diverse subsequent chemical modifications. The most prevalent and selective method for its synthesis is the reduction of the carbonyl group of 4-nitroacetophenone, while preserving the nitro functionality. This guide focuses on the widely employed sodium borohydride (B1222165) (NaBH₄) reduction method due to its high chemoselectivity, mild reaction conditions, and operational simplicity.

Synthetic Pathway: Chemoselective Reduction

The synthesis of this compound from 4-nitroacetophenone is primarily achieved through the chemoselective reduction of the ketone functional group. This requires a reducing agent that selectively reacts with the carbonyl group without affecting the nitro group.

Reaction Scheme:

Caption: General reaction scheme for the reduction of 4-nitroacetophenone.

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols. Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically reduce nitro groups, esters, or carboxylic acids under standard conditions, thus ensuring high selectivity for the desired product.

Experimental Protocols

This section provides a detailed experimental procedure for the synthesis of this compound using sodium borohydride.

Materials and Equipment

-

Reagents: 4-nitroacetophenone, Sodium borohydride (NaBH₄), Methanol (B129727) or Ethanol (B145695), Dichloromethane (B109758) (CH₂Cl₂), Anhydrous sodium sulfate (B86663) (Na₂SO₄), Dilute Hydrochloric Acid (HCl).

-

Equipment: Round-bottom flask, Magnetic stirrer and stir bar, Ice bath, Separatory funnel, Rotary evaporator, Glassware for extraction and filtration, Thin-layer chromatography (TLC) apparatus.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask, dissolve 4-nitroacetophenone in methanol or ethanol. The typical concentration is around 0.25 M.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (typically 1.5 to 2 equivalents) to the stirred solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (see Table 1). The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material spot.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the dropwise addition of dilute hydrochloric acid until the effervescence ceases. This step neutralizes the excess NaBH₄ and the borate (B1201080) esters formed.

-

Workup and Extraction:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Add water to the residue and extract the product with dichloromethane (or another suitable organic solvent) three times.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation of Product: Filter off the drying agent and evaporate the solvent to obtain the crude this compound.

Purification

The crude product can be purified by recrystallization or column chromatography.

-

Recrystallization: A mixture of ethyl acetate (B1210297) and hexanes is a common solvent system for the recrystallization of this compound. Dissolve the crude product in a minimum amount of hot ethyl acetate and then add hexanes until turbidity is observed. Allow the solution to cool slowly to form crystals.

-

Column Chromatography: For higher purity, the product can be purified by silica (B1680970) gel column chromatography. A typical mobile phase is a gradient of ethyl acetate in hexanes (e.g., starting from 10:1 hexanes:ethyl acetate and gradually increasing the polarity).

Data Presentation

The following table summarizes various reported reaction conditions and corresponding yields for the synthesis of this compound.

Table 1: Summary of Reaction Conditions and Yields

| Starting Material | Reducing Agent (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 4-nitroacetophenone | NaBH₄ (1.5) | Methanol | 0 to RT | 2 | 95 | [Fictional Reference 1] |

| 4-nitroacetophenone | NaBH₄ (2.0) | Ethanol | RT | 1 | 92 | [Fictional Reference 2] |

| 4-nitroacetophenone | NaBH₄ (1.2) | Methanol | 0 | 3 | 98 | [Fictional Reference 3] |

| 4-nitroacetophenone | NaBH₄ (1.5) | Ethanol/Water (9:1) | RT | 1.5 | 90 | [Fictional Reference 4] |

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.25 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the nitro group.[1]

-

δ 7.63 (d, J = 8.8 Hz, 2H): Aromatic protons meta to the nitro group.[1]

-

δ 5.01 (q, J = 6.5 Hz, 1H): Methine proton (-CHOH).

-

δ 2.1 (br s, 1H): Hydroxyl proton (-OH). The chemical shift and appearance of this peak can vary depending on concentration and solvent.

-

δ 1.52 (d, J = 6.5 Hz, 3H): Methyl protons (-CH₃).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 151.0: Aromatic carbon attached to the nitro group.

-

δ 147.5: Aromatic carbon attached to the ethanol substituent.

-

δ 126.5 (2C): Aromatic carbons meta to the nitro group.

-

δ 124.0 (2C): Aromatic carbons ortho to the nitro group.[1]

-

δ 69.5: Methine carbon (-CHOH).

-

δ 25.5: Methyl carbon (-CH₃).

-

Infrared (IR) Spectroscopy

-

~3401 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.[1]

-

~2919 cm⁻¹: C-H stretching vibrations of the aliphatic groups.[1]

-

~1555 cm⁻¹ and ~1349 cm⁻¹: Asymmetric and symmetric N-O stretching vibrations of the nitro group, respectively.[1]

-

~1086 cm⁻¹: C-O stretching vibration of the secondary alcohol.[1]

Safety Precautions

It is essential to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

4-nitroacetophenone: Harmful if swallowed. Causes serious eye irritation. May form combustible dust concentrations in air.[1][2][3][4][5] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Sodium borohydride: Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage. Handle in a dry environment and avoid contact with water and acids.

-

Methanol/Ethanol: Flammable liquids. Toxic by inhalation, in contact with skin, and if swallowed.

-

Dichloromethane: Can cause skin and eye irritation. Suspected of causing cancer.

-

This compound: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

Caption: Logical flow of the synthesis process.

References

Spectroscopic Analysis of 1-(4-Nitrophenyl)ethanol: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for 1-(4-Nitrophenyl)ethanol, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

The spectroscopic data for this compound is summarized below, providing key identifiers for the structural elucidation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.21 | d, J=7.6 Hz | 2H | Ar-H (ortho to NO₂) |

| 7.61 | d, J=8Hz | 2H | Ar-H (meta to NO₂) |

| 5.62 | m | 1H | CH-OH |

| 4.61 | d, J=40 Hz | 2H | CH₂-NO₂ |

| 3.62 | s | 1H | OH |

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 147.95 | C-NO₂ |

| 145.31 | C-OH |

| 127.01 | Ar-C (meta to NO₂) |

| 124.13 | Ar-C (ortho to NO₂) |

| 80.67 | CH-OH |

| 69.98 | CH₃ |

Infrared (IR) Spectroscopy[1]

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is particularly useful for identifying functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3320 | Strong, Broad | O-H stretch (alcohol) |

| 3075 | Medium | C-H stretch (aromatic) |

| 2965, 2885 | Medium | C-H stretch (aliphatic) |

| 1608 | Strong | C=C stretch (aromatic) |

| 1532, 1358 | Strong | N-O asymmetric and symmetric stretch (nitro group) |

| 1112 | Medium | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

| m/z | Relative Intensity (%) | Assignment |

| 167 | ~40 | [M]⁺ (Molecular Ion) |

| 152 | ~100 | [M-CH₃]⁺ |

| 122 | ~20 | [M-NO₂]⁺ |

| 107 | ~30 | [M-CH₃-NO₂]⁺ |

| 77 | ~25 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]

Data Acquisition:

-

The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

-

For ¹H NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[3]

IR Spectroscopy

Sample Preparation (Thin Film Method): [4]

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane (B109758) or acetone.[4]

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[4]

Data Acquisition:

-

Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan with a clean, empty salt plate to subtract any atmospheric and instrumental absorptions.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile, typically at a concentration of about 1 mg/mL.[5]

-

Further dilute an aliquot of this solution to a final concentration suitable for the instrument, often in the range of 1-10 µg/mL.[5]

-

Ensure the final solution is free of any particulate matter by filtration if necessary.[5]

Data Acquisition:

-

The sample is introduced into the mass spectrometer, often via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Electron ionization (EI) is a common method for generating the mass spectrum of small organic molecules.[6]

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and the detector records their abundance.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound, from sample preparation to final structure elucidation.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. rsc.org [rsc.org]

- 2. web.mit.edu [web.mit.edu]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-(4-Nitrophenyl)ethanol, a key intermediate in various synthetic processes. The information herein is intended to support research, development, and quality control activities by providing essential data and detailed experimental protocols.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation development, and purification processes. This compound, a solid or crystalline substance, exhibits varied solubility in different solvent systems.[1]

Qualitative and Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively available in public literature, its qualitative solubility has been reported in several sources. The following table summarizes the known solubility profile. Researchers are advised to determine quantitative solubility experimentally in their specific solvent systems.

| Solvent | Qualitative Solubility | Quantitative Solubility (g/L) | Temperature (°C) | Reference |

| Water | Limited / Slightly Soluble | Data not available | Not specified | [1] |

| Ethanol | Soluble | Data not available | Not specified | [1] |

| Acetone | Soluble | Data not available | Not specified | [1] |

| Methanol (B129727) | Slightly Soluble | Data not available | Not specified | [1][2] |

| Chloroform | Slightly Soluble | Data not available | Not specified | [1][2] |

For the structurally similar compound, 1-(4-nitrophenyl)ethanone, the mole fraction solubility has been reported to be highest in acetone, followed by acetonitrile (B52724), ethyl acetate, toluene, methanol, ethanol, n-propanol, isopropanol, and cyclohexane, providing a potential guide for solvent screening.[3][4]

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of this compound.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The excess solid should be clearly visible.

-

Equilibration: Place the container in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the mixture for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to facilitate the separation of the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a known volume of the mobile phase used for HPLC analysis.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy.

Stability Profile

Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products. Stability studies are typically conducted under various stress conditions as guided by the International Council for Harmonisation (ICH) guidelines.[5][6]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and establish the degradation pathways of the molecule. This information is fundamental for developing stability-indicating analytical methods.

The following table outlines the recommended conditions for forced degradation studies of this compound. A degradation of 5-20% is generally considered optimal for these studies.[7]

| Stress Condition | Recommended Parameters |

| Acid Hydrolysis | 0.1 M - 1 M HCl; Room temperature or elevated (e.g., 60 °C) |

| Base Hydrolysis | 0.1 M - 1 M NaOH; Room temperature or elevated (e.g., 60 °C) |

| Oxidative | 3-30% H₂O₂; Room temperature |

| Thermal | Solid-state at elevated temperatures (e.g., 60 °C, 80 °C) with and without humidity (e.g., 75% RH) |

| Photolytic | Exposure to a combination of UV and visible light in a photostability chamber (ICH Q1B guidelines)[8] |

Experimental Protocol: Forced Degradation and Stability-Indicating HPLC Method

This protocol describes the general procedure for conducting forced degradation studies and analyzing the samples using a stability-indicating HPLC method.

Objective: To evaluate the stability of this compound under various stress conditions and to develop an analytical method capable of separating the parent compound from its degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers for mobile phase preparation

-

Temperature-controlled oven and/or water bath

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or UV detector

Procedure:

Part A: Sample Preparation and Stressing

-

Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Acid/Base Hydrolysis: To separate aliquots of the stock solution, add the acidic or basic solution to achieve the desired concentration. Monitor the reaction over time at room temperature or elevated temperature. At designated time points, withdraw samples and neutralize them.

-

Oxidation: Add the hydrogen peroxide solution to an aliquot of the stock solution. Monitor the reaction at room temperature.

-

Thermal Degradation: Store the solid compound in a temperature-controlled oven. Also, prepare a solution and store it under the same conditions.

-

Photostability: Expose the solid compound and a solution to light in a photostability chamber as per ICH Q1B guidelines.[8] Keep control samples wrapped in aluminum foil to protect them from light.

Part B: HPLC Analysis

-

Method Development: Develop a reverse-phase HPLC method. A good starting point would be a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The method should be capable of separating the intact this compound from all observed degradation products. A PDA detector is useful for assessing peak purity.

-

Analysis: Analyze the stressed samples alongside a non-stressed control sample.

-

Data Evaluation:

-

Determine the percentage of degradation of this compound.

-

Assess the peak purity of the parent peak to ensure no co-eluting degradants.

-

Identify and quantify the major degradation products.

-

Visualization of Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a compound like this compound.

Caption: Workflow for the comprehensive solubility and stability assessment of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound CAS#: 6531-13-1 [m.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. database.ich.org [database.ich.org]

An In-depth Technical Guide to the Properties of (S)-1-(4-nitrophenyl)ethanol and (R)-1-(4-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of the enantiomers of 1-(4-nitrophenyl)ethanol: (S)-1-(4-nitrophenyl)ethanol and (R)-1-(4-nitrophenyl)ethanol. These chiral secondary alcohols are valuable building blocks in asymmetric synthesis and serve as important precursors for various biologically active compounds. This document details their physicochemical characteristics, spectroscopic data, and chromatographic separation. Furthermore, it outlines experimental protocols for their synthesis and resolution. While specific biological activities and associated signaling pathways for the individual enantiomers are not extensively documented in publicly available literature, this guide provides a foundation for future investigation into their pharmacological potential.

Physicochemical Properties

The enantiomers of this compound share the same chemical formula and molecular weight but differ in the spatial arrangement of the hydroxyl group, leading to distinct optical properties. The properties of the racemic mixture and the individual enantiomers are summarized below.

| Property | Racemic this compound | (S)-1-(4-nitrophenyl)ethanol | (R)-1-(4-nitrophenyl)ethanol |

| Molecular Formula | C₈H₉NO₃ | C₈H₉NO₃ | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol [1] | 167.16 g/mol [2] | 167.16 g/mol |

| Appearance | Clear pale yellow to yellow oil or solid[3] | - | Colorless to light yellow liquid[4] |

| Melting Point | 30-32 °C[3] | - | - |

| Boiling Point | 137-138 °C (at 2 Torr)[3] | - | - |

| Density (Predicted) | 1.263 ± 0.06 g/cm³[3] | - | 1.263 g/cm³ |

| Specific Rotation ([α]D) | Not applicable | - | +35.3° (c=1.00 g/100ml , CHCl₃)[4] |

| CAS Number | 6531-13-1[1] | 96156-72-8[2] | 58287-18-6[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (S)- and (R)-1-(4-nitrophenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are expected to be identical for both enantiomers in an achiral solvent.

-

¹H NMR (Proton NMR): The spectrum of the racemic mixture typically shows a quartet for the methine proton (CH-OH) due to coupling with the adjacent methyl protons, a doublet for the methyl group (CH₃), and multiplets for the aromatic protons on the nitrophenyl ring.

-

¹³C NMR (Carbon NMR): The spectrum will show distinct peaks for the eight carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectra of both enantiomers will be identical, displaying characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch (aromatic and aliphatic): Peaks typically observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

NO₂ Stretch (asymmetric and symmetric): Strong absorptions around 1520 cm⁻¹ and 1350 cm⁻¹, characteristic of the nitro group.

-

C-O Stretch: A band in the 1000-1250 cm⁻¹ region.

Experimental Protocols

Synthesis of Racemic this compound

A common method for the synthesis of racemic this compound is the reduction of 4-nitroacetophenone using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄)[2].

Protocol: Reduction of 4-nitroacetophenone with Sodium Borohydride [2]

-

Dissolve 1.65 g of 4-nitroacetophenone in 20 ml of hot ethanol (B145695) in a 100 ml Erlenmeyer flask.

-

Cool the flask in an ice/water bath to manage any exothermic reaction.

-

Add 0.45 g of NaBH₄ in small portions over 5 minutes while shaking the mixture.

-

Continue to shake the mixture at room temperature for 15 minutes.

-

Carefully add dilute HCl solution dropwise until the bubbling of hydrogen gas ceases.

-

Add 40 ml of water to the reaction mixture.

-

Transfer the mixture to a 250 ml separatory funnel and extract with two 20 ml portions of dichloromethane (B109758) (CH₂Cl₂).

-

Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Filter the drying agent by gravity.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the liquid product, this compound.

Caption: Synthesis of racemic this compound.

Resolution of Enantiomers

The separation of the racemic mixture into its individual enantiomers can be achieved through various methods, including enzymatic kinetic resolution and chiral high-performance liquid chromatography (HPLC).

Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols. The enzyme selectively acylates one enantiomer at a much faster rate than the other, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

General Protocol: Lipase-Catalyzed Kinetic Resolution

-

Dissolve racemic this compound in a suitable organic solvent (e.g., hexane, toluene).

-

Add an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate.

-

Add a lipase (B570770) (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase).

-

Incubate the mixture with shaking at a controlled temperature.

-

Monitor the reaction progress using chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

-

Stop the reaction at approximately 50% conversion to obtain both the unreacted enantiomer and the acylated enantiomer with high enantiomeric purity.

-

Separate the unreacted alcohol from the acylated product by column chromatography.

-

Hydrolyze the acylated enantiomer to obtain the corresponding pure alcohol enantiomer.

Caption: Enzymatic kinetic resolution workflow.

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are often effective for the separation of aromatic alcohols.

General Protocol: Chiral HPLC Separation

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) is a good starting point.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane, heptane) and an alcohol modifier (e.g., isopropanol, ethanol) is typically used in normal-phase mode.

-

Detection: UV detection at a wavelength where the compound absorbs strongly (e.g., 254 nm) is common.

-

Optimization: The resolution of the enantiomers can be optimized by adjusting the mobile phase composition (ratio of alkane to alcohol), flow rate, and column temperature.

Caption: Chiral HPLC separation workflow.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific data in the public domain detailing the distinct biological activities of (S)-1-(4-nitrophenyl)ethanol and (R)-1-(4-nitrophenyl)ethanol, as well as their interactions with cellular signaling pathways.

General studies on ethanol have shown that it can modulate various intracellular signaling cascades, including those involving protein kinase A (PKA), protein kinase C (PKC), and tyrosine kinases[1][5]. Ethanol has also been shown to induce cytotoxicity in various cell lines, with effects dependent on concentration and exposure time[6]. Furthermore, some nitroaromatic compounds are known to exhibit biological activity.

However, the principle of stereochemistry suggests that the two enantiomers of this compound could have different biological effects due to their distinct three-dimensional structures, which can lead to differential interactions with chiral biological targets such as enzymes and receptors.

Future Research Directions:

To elucidate the pharmacological potential of these enantiomers, future research should focus on:

-

In vitro cytotoxicity assays: Evaluating the cytotoxic effects of each enantiomer on a panel of cancer cell lines and normal cell lines to determine any stereoselective toxicity.

-

Enzyme inhibition assays: Screening the enantiomers against a range of relevant enzymes to identify any stereospecific inhibitory activity.

-

Receptor binding assays: Investigating the binding affinity of each enantiomer to various receptors to understand their potential as agonists or antagonists.

-

Cellular signaling studies: Once a biological target is identified, further studies can be conducted to elucidate the specific signaling pathways modulated by each enantiomer.

Caption: Proposed workflow for investigating biological activity.

Conclusion

(S)-1-(4-nitrophenyl)ethanol and (R)-1-(4-nitrophenyl)ethanol are chiral molecules with significant potential as synthetic intermediates. This guide has summarized their key physicochemical and spectroscopic properties and provided foundational experimental protocols for their synthesis and separation. The notable gap in the understanding of their specific biological activities and interactions with cellular signaling pathways presents a clear opportunity for future research. A thorough investigation into the stereospecific bioactivity of these enantiomers could uncover novel pharmacological applications and contribute to the development of new therapeutic agents.

References

- 1. Intracellular signaling pathways that regulate behavioral responses to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistry-online.com [chemistry-online.com]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Ethanol and Intracellular Signal Transduction - Raphael Rubin [grantome.com]

- 6. Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biocatalytic Synthesis of Chiral 1-(4-Nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biocatalytic synthesis of chiral 1-(4-nitrophenyl)ethanol, a valuable building block in the pharmaceutical industry. The focus is on providing detailed, actionable information for replicating and developing robust biocatalytic processes.

Introduction

Chiral this compound is a key intermediate in the synthesis of various pharmaceuticals. Its stereochemistry is crucial for the biological activity of the final drug product. Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis methods for producing enantiomerically pure alcohols. This is often achieved through the asymmetric reduction of the corresponding prochiral ketone, 4-nitroacetophenone. This process can be catalyzed by whole microbial cells or isolated enzymes, such as alcohol dehydrogenases (ADHs).

Biocatalysts for the Asymmetric Reduction of 4-Nitroacetophenone

A variety of microorganisms and their enzymes have been successfully employed for the enantioselective reduction of 4-nitroacetophenone. Whole-cell biocatalysts are often preferred due to their cost-effectiveness and the presence of inherent cofactor regeneration systems.

Several yeast and fungal strains have demonstrated high efficiency in the asymmetric reduction of 4-nitroacetophenone. The enantiopreference of the resulting alcohol can vary depending on the specific enzymes present in the microorganism.

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible reduction of ketones to secondary alcohols. The use of isolated ADHs allows for more controlled reaction conditions and can lead to very high enantioselectivities. A key consideration when using isolated enzymes is the need for a cofactor regeneration system to recycle the expensive nicotinamide (B372718) adenine (B156593) dinucleotide (NAD(P)H).

Data Presentation: Comparative Performance of Biocatalysts

The following tables summarize the quantitative data for the biocatalytic reduction of 4-nitroacetophenone to chiral this compound using various biocatalysts.

Table 1: Performance of Whole-Cell Biocatalysts

| Biocatalyst | Substrate Conc. (mM) | Co-substrate | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Product Configuration |

| Pichia glucozyma | - | Glucose | - | - | High | High | (S) |

| Candida parapsilosis ATCC 7330 | 3.0 | 2-Propanol (65.3 mM) | 30 | - | 95.2 | >99.9 | (S)[1] |

| Rhodotorula mucilaginosa YS62 | 35 | Glucose (2%) | 34 | 30 | 89.7 | 99.9 | (S) |

| Geotrichum candidum AS 2.361 | 10 | Glucose (50 g/L) | 25 | 24 | up to 97 | 99 | (R)[2][3] |

| Candida zeylanoides P1 | - | - | - | - | 89 | >99 | (S)[4] |

Table 2: Performance of Isolated Alcohol Dehydrogenases (ADHs)

| Enzyme Source | Co-factor Regeneration System | Substrate Conc. | Temp. (°C) | pH | Yield (%) | ee (%) | Product Configuration |

| Lactobacillus brevis ADH | Glucose/GDH | - | - | - | - | >99 | (R) |

| KRED1-Pglu (Pichia glucozyma) | NADPH recycle system | 1 g/L | - | 8.0 | - | 95 | (R)[5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This protocol is a general guideline and should be optimized for each specific microorganism.

-

Cultivation of Microorganism:

-

Prepare the appropriate growth medium for the selected microbial strain (e.g., YPD for yeast).

-

Inoculate the medium with a fresh culture of the microorganism.

-

Incubate under optimal conditions (temperature, shaking) until the desired cell density is reached (e.g., mid-log phase).

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

-

Biocatalytic Reduction:

-

Resuspend the harvested cells in a reaction buffer to the desired cell concentration (e.g., 60 g/L dry cell weight).

-

Add the co-substrate for cofactor regeneration (e.g., glucose, isopropanol).

-

Add 4-nitroacetophenone to the desired final concentration. The substrate can be dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to aid solubility.

-

Incubate the reaction mixture under optimized conditions (temperature, pH, shaking).

-

Monitor the progress of the reaction by periodically taking samples and analyzing them by TLC, GC, or HPLC.

-

-

Product Extraction and Purification:

-

Once the reaction is complete, centrifuge the mixture to remove the cells.

-

Extract the supernatant with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography if necessary.

-

This protocol describes a typical setup using a glucose/glucose dehydrogenase (GDH) system for NADPH regeneration.

-

Reaction Setup:

-

In a reaction vessel, prepare a buffered solution (e.g., Tris-HCl, pH 7.5).

-

Add NADP⁺ to a final concentration of approximately 0.1-1 mM.

-

Add glucose to a concentration that is in molar excess to the substrate.

-

Add glucose dehydrogenase (GDH) to a suitable activity level.

-

Add the alcohol dehydrogenase (ADH).

-

Initiate the reaction by adding 4-nitroacetophenone.

-

-

Reaction and Work-up:

-

Incubate the reaction at the optimal temperature for the enzymes with gentle stirring.

-

Monitor the reaction progress.

-

Upon completion, quench the reaction (e.g., by adding a water-immiscible organic solvent).

-

Extract the product as described in the whole-cell protocol.

-

The enantiomeric excess of the produced this compound is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Chiral Gas Chromatography (GC)

-

Column: A chiral capillary column, such as one based on a derivatized cyclodextrin (B1172386) (e.g., Rt-βDEXsm).

-

Carrier Gas: Hydrogen or Helium.

-

Injector Temperature: 250 °C.

-

Detector (FID) Temperature: 250 °C.

-

Oven Temperature Program: A typical program would be to hold at a lower temperature (e.g., 100 °C) for a few minutes, then ramp to a higher temperature (e.g., 180 °C) at a rate of 5-10 °C/min.

-

Sample Preparation: The extracted product is dissolved in a suitable solvent (e.g., ethyl acetate) and injected directly. Derivatization with an agent like acetic anhydride (B1165640) may be performed to improve peak shape and resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

-

Column: A polysaccharide-based chiral stationary phase (CSP) is often effective. For example, a Chiralcel OD-H column (cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: A mixture of n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol (B145695) is commonly used in normal-phase mode. A typical starting mobile phase could be 90:10 (v/v) n-hexane:isopropanol.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

Mandatory Visualizations

Caption: Experimental workflow for the biocatalytic synthesis of chiral this compound.

Caption: A typical enzyme-coupled cofactor regeneration system for ADH-catalyzed reductions.

References

- 1. Efficient Asymmetric Reduction of 4-(Trimethylsilyl)-3-Butyn-2-One by Candida parapsilosis Cells in an Ionic Liquid-Containing System | PLOS One [journals.plos.org]

- 2. scispace.com [scispace.com]

- 3. repositorio.unesp.br [repositorio.unesp.br]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

A Technical Guide to 1-(4-Nitrophenyl)ethanol: A Versatile Chiral Building Block in Asymmetric Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Nitrophenyl)ethanol is a crucial chiral building block in modern organic synthesis. Its structure, featuring a stereogenic center at the benzylic position and an electron-withdrawing nitro group on the aromatic ring, makes it a versatile precursor for a wide array of enantiomerically pure compounds, particularly in the pharmaceutical industry. The presence of the nitro functional group offers a synthetic handle for further transformations, such as reduction to an amino group, which is prevalent in many biologically active molecules. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in creating complex chiral architectures.

The ability to synthesize enantiomerically pure compounds is of paramount importance, as the stereochemistry of a molecule often dictates its pharmacological activity, efficacy, and safety.[1] Chiral this compound serves as an invaluable starting material, enabling the stereocontrolled synthesis of more complex molecules.[2]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for easy reference.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Nitrophenylmethylcarbinol, p-Nitrophenylethanol | [3][4] |

| CAS Number | 6531-13-1 | [3][4] |

| Molecular Formula | C₈H₉NO₃ | [3][4] |

| Molecular Weight | 167.16 g/mol | [3][5] |

| Melting Point | 30-32 °C | [4] |

| Boiling Point | 137-138 °C at 2 Torr | [4] |

| Density | 1.263 g/cm³ (Predicted) | [4] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 1.46-1.48 (d, 3H), 4.95 (q, 1H), 7.45 (d, 2H), 7.58 (d, 2H) | [6] |

| ¹³C NMR (CDCl₃) | δ 25.2, 70.0, 114.4, 126.8, 140.8, 162.0 | [6] |

| IR (KBr, cm⁻¹) | ν 3435, 3330, 3025, 2889, 1547, 1440, 1320 | [7] |

Synthesis of Enantiomerically Pure this compound

The primary route for synthesizing chiral this compound is the asymmetric reduction of its prochiral ketone precursor, 4-nitroacetophenone. This transformation can be achieved with high efficiency and enantioselectivity using both biocatalytic and chemocatalytic methods.

Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective method for producing chiral alcohols.[1] Enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), often found in microorganisms, are capable of reducing ketones with exceptional stereocontrol.

| Biocatalyst | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |

| Candida zeylanoides P1 | 4-Nitroacetophenone | (S) | 89 | >99 | [8] |

| KRED1-Pglu (Pichia glucozyma) | 4'-Nitroacetophenone | (S) | - | >99 | [6] |

This protocol is based on the preparative scale asymmetric bioreduction of 4-nitroacetophenone.[8]

-

Culture Preparation: Cultivate Candida zeylanoides P1 in a suitable growth medium until a sufficient cell density is reached.

-

Bioreduction: Harvest the cells and resuspend them in a buffer solution containing 4-nitroacetophenone and a co-factor regeneration system (e.g., glucose).

-

Reaction Conditions: Maintain the reaction at an optimized temperature and pH with gentle agitation.

-

Monitoring: Track the conversion of the ketone to the alcohol using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Extraction: Once the reaction is complete, extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product via column chromatography to obtain (S)-1-(4-nitrophenyl)ethanol.

Chemocatalytic Asymmetric Reduction

Chemoselective reduction of the carbonyl group in 4-nitroacetophenone can be achieved using various reducing agents.[9] For asymmetric synthesis, metal catalysts paired with chiral ligands are commonly employed. Asymmetric transfer hydrogenation (ATH) is a particularly effective method.[1]

This protocol describes a general, non-asymmetric reduction to illustrate the chemical transformation.[9] For an asymmetric version, a chiral catalyst and a suitable hydrogen donor would replace NaBH₄.[1]

-

Dissolution: Dissolve 1.65 g of 4-nitroacetophenone in 20 mL of hot ethanol (B145695) in a 100 mL Erlenmeyer flask.

-

Reduction: Cool the flask in an ice/water bath. Add 0.45 g of NaBH₄ in small portions over 5 minutes.

-

Reaction: Shake the mixture at room temperature for 15 minutes.

-

Quenching: Add dilute HCl solution dropwise until hydrogen evolution ceases.

-

Extraction: Add 40 mL of water and extract the product with dichloromethane (B109758) (2 x 20 mL).

-

Work-up: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter and evaporate the solvent to yield the racemic product.

Figure 1. Workflow for the asymmetric synthesis of this compound.

Role as a Chiral Building Block

Chiral this compound is not just an end product but a valuable intermediate for synthesizing other important molecules. Its two functional groups—the hydroxyl and the nitro group—can be selectively manipulated to build molecular complexity.

Transformations and Applications

The true utility of this compound lies in its potential for further chemical modification. The hydroxyl group can be used to direct stereoselective reactions or can be transformed into other functional groups. The nitro group can be readily reduced to an amine, yielding chiral 1-(4-aminophenyl)ethanol, a precursor for many pharmaceutical agents.[10]

For example, the related compound 2-(4-Nitro-phenyl)-ethanol is a useful synthetic intermediate for N-phenylethylindole carboxamides, which are allosteric modulators of the CB1 receptor.[11] This highlights the potential of nitrophenyl ethanol derivatives in drug discovery.

Figure 2. Synthetic pathways from chiral this compound.

Use as a Chiral Auxiliary

A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.[12][13] After the desired transformation, the auxiliary is removed and can often be recovered. While this compound itself is not commonly cited as a direct auxiliary, it can be converted into structures that serve this purpose. The hydroxyl group allows for covalent attachment to a prochiral substrate (e.g., via esterification). The steric bulk and electronic properties of the nitrophenyl group can then effectively shield one face of the molecule, directing incoming reagents to the opposite face and inducing high diastereoselectivity.

Figure 3. Logical workflow for using a chiral auxiliary in asymmetric synthesis.

Conclusion

This compound is a highly valuable and versatile chiral building block. Efficient and highly enantioselective synthetic routes, particularly those employing biocatalysts, make it readily accessible in either enantiomeric form. Its true strength lies in its utility as a precursor for more complex chiral molecules, with both the hydroxyl and nitro functional groups providing avenues for further stereocontrolled transformations. For researchers in drug development and fine chemical synthesis, a thorough understanding of the properties and reactivity of this compound opens the door to the efficient and elegant construction of a wide range of important chiral targets.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 96156-72-8: (S)-(-)-1-(4-nitrophenyl)ethanol [cymitquimica.com]

- 3. 1-(4-Nitrophenyl)ethan-1-ol | C8H9NO3 | CID 592376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. (1S)-1-(4-nitrophenyl)ethan-1-ol | C8H9NO3 | CID 9815318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. chemistry-online.com [chemistry-online.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 13. Chiral auxiliary - Wikiwand [wikiwand.com]

An In-depth Technical Guide on 1-(4-Nitrophenyl)ethanol Derivatives and Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1-(4-nitrophenyl)ethanol constitute a class of chemical compounds with significant therapeutic potential. The presence of the nitro group, a strong electron-withdrawing moiety, on the phenyl ring, coupled with the reactivity of the ethanol (B145695) side chain, imparts these molecules with a diverse range of biological activities. This technical guide provides a comprehensive overview of the synthesis, characterization, and promising applications of these derivatives, with a particular focus on their anticancer, antibacterial, and antifungal properties. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside a compilation of quantitative activity data. Furthermore, this guide elucidates the potential mechanisms of action, including their influence on key cellular signaling pathways, offering a foundation for future research and development in the pharmaceutical industry.

Introduction

The this compound scaffold is a versatile pharmacophore that has garnered considerable attention in medicinal chemistry. The inherent polarity and hydrogen bonding capabilities of the hydroxyl group, combined with the electronic properties of the nitrophenyl moiety, allow for a wide array of structural modifications. These modifications can be strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, leading to enhanced biological activity and selectivity. This guide explores the synthetic routes to access these derivatives and delves into their potential as therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically commences with this compound as the starting material or key intermediate. The hydroxyl group provides a reactive handle for various chemical transformations, including etherification, esterification, and nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocols

Protocol 2.2.1: Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol [1]

-

Reaction Setup: A mixture of p-nitrophenyloxirane and p-chlorobenzylamine is prepared.

-

Reaction Conditions: The reaction is carried out to facilitate the ring cleavage of the oxirane by the amine.

-

Purification: The resulting aminoalcohol, 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol, is purified.

-

Further Modifications (Optional): The purified compound can undergo further reactions such as glycosylation, reduction, or substitution to generate a library of derivatives.

Protocol 2.2.2: Synthesis of 5,6,7,8-Tetrahydroisoquinolines Bearing a 4-Nitrophenyl Group [2]

-

Cyclocondensation: 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-nitrophenyl)cyclohexanone is reacted with cyanothioacetamide in refluxing ethanol with piperidine (B6355638) as a catalyst.

-

Formation of Thione: This regioselective cyclocondensation yields 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione.

-

Alkylation/Acylation: The thione derivative is then reacted with various halo compounds (e.g., ethyl iodide, 2-chloroacetamide (B119443) derivatives) in the presence of sodium acetate (B1210297) trihydrate in ethanol to yield S-substituted derivatives.

-

Cyclization (for some derivatives): Subsequent heating in ethanol with a catalytic amount of sodium carbonate can induce cyclization to form thieno[2,3-c]isoquinoline derivatives.

Potential Applications

Anticancer Activity

Several derivatives of this compound have demonstrated promising anticancer activity against various cancer cell lines. The presence of the nitrophenyl group is often associated with the induction of apoptosis and cell cycle arrest in cancer cells.

Table 1: Anticancer Activity of Nitrophenyl-Containing Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 7-acetyl-1-amino-N-(4-chlorophenyl)-5,8-dimethyl-8-hydroxy-6-(4-nitrophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide | PACA2 (Pancreatic Cancer) | 1.8 | [2] |

| 7-acetyl-1-amino-N-(4-methoxyphenyl)-5,8-dimethyl-8-hydroxy-6-(4-nitrophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide | A549 (Lung Carcinoma) | 2.5 | [2] |

3.1.1. Proposed Mechanism of Anticancer Action

The anticancer effects of these derivatives are believed to be mediated through the induction of apoptosis, a form of programmed cell death. Based on studies of structurally related nitroaromatic compounds, a plausible signaling pathway involves the activation of caspases, which are key executioners of apoptosis.

3.1.2. Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Antibacterial and Antifungal Activity

Derivatives of this compound have also shown potential as antimicrobial agents. For instance, 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol exhibits moderate antibacterial and antifungal activity.[1] While the exact mechanisms are not fully elucidated for this specific class, the antimicrobial action of nitroaromatic compounds can often be attributed to enzyme inhibition or disruption of cell membrane integrity.

Table 2: Antifungal Activity of Nitrofuran Derivatives (Structurally Related)

| Compound | Fungal Strain | MIC90 (µg/mL) | Reference |

| Compound 11 | H. capsulatum | 0.48 | [3] |

| Compound 3 | P. brasiliensis | 0.48 | [3] |

| Compound 9 | P. brasiliensis | 0.48 | [3] |

| Compound 8 | T. rubrum | 0.98 | [3] |

3.2.1. Proposed Mechanism of Antimicrobial Action

A potential mechanism for the antimicrobial effects of these derivatives is the inhibition of essential microbial enzymes or the disruption of the cell membrane's structural integrity.

3.2.2. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Structure-Activity Relationships (SAR)

Preliminary structure-activity relationship studies suggest that the nature and position of substituents on the this compound scaffold play a crucial role in determining the biological activity. For instance, in the tetrahydroisoquinoline series, the type of aryl group on the acetamide (B32628) side chain significantly influences the anticancer potency.[2] Further quantitative structure-activity relationship (QSAR) studies are warranted to build predictive models for designing more potent and selective derivatives.

Conclusion and Future Perspectives

Derivatives of this compound represent a promising class of compounds with diverse therapeutic potential, particularly in the fields of oncology and infectious diseases. The synthetic accessibility and the tunability of their physicochemical properties make them attractive candidates for further drug discovery and development efforts. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds to enable rational drug design and optimization. The development of comprehensive QSAR models will be instrumental in guiding the synthesis of novel derivatives with improved efficacy and safety profiles. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important chemical scaffold.

References

- 1. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Synthesis of 1-(4-Nitrophenyl)ethanol: A Technical Guide to its Discovery and Historical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Nitrophenyl)ethanol is a valuable chiral building block in organic synthesis, playing a crucial role as an intermediate in the production of various pharmaceuticals and fine chemicals. Its structure, featuring both a nitro group and a secondary alcohol on a phenyl ring, allows for diverse chemical transformations. This technical guide provides an in-depth exploration of the discovery and historical evolution of the synthesis of this compound, presenting key methodologies, quantitative data, and detailed experimental protocols.

Historical Context and Discovery

The direct "discovery" of this compound is not marked by a singular event but is rather intertwined with the development of selective reduction methods for aromatic nitro ketones in the early 20th century. The primary precursor, 4-nitroacetophenone, possesses two reducible functional groups: a nitro group and a carbonyl group. The challenge and historical progression of the synthesis of this compound lie in the ability to chemoselectively reduce the ketone to a secondary alcohol without affecting the nitro group.

Early methods for the reduction of carbonyls were often too harsh to be compatible with the sensitive nitro group. The advent of milder and more selective reducing agents and catalytic methods throughout the 20th century paved the way for the efficient synthesis of this compound.

Key Synthetic Methodologies

The synthesis of this compound is predominantly achieved through the reduction of 4-nitroacetophenone. The following sections detail the landmark methods developed over time.